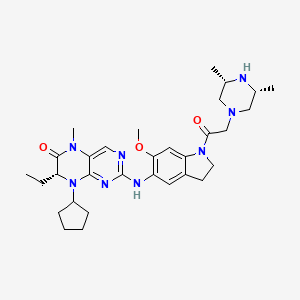

Nipamovir

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

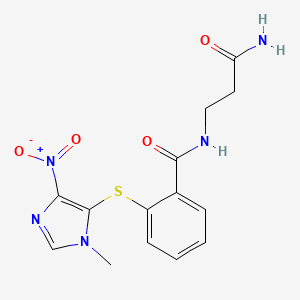

Nipamovir is a nitroimidazole prodrug known for its antiviral activity, particularly against the human immunodeficiency virus (HIV). It exhibits low toxicity and has shown efficacy in both cellular assays and human ex vivo models of HIV infection . This compound has EC50 values of 3.64±3.28 and 3.23±2.81 μM for CEM-SS/HIV-1RF and hPBMC/HIV-192HT599, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nipamovir is synthesized using a nitroimidazole prodrug strategy to protect the sulfanylbenzamide, which conveys blood stability and oral bioavailability to the molecule . The synthesis involves the preparation of sulfanylbenzamide thioesters, which are then protected using a nitroimidazole group . The reaction conditions typically involve standard organic synthesis techniques, including the use of solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) 300 .

Industrial Production Methods

The industrial production of this compound is efficient and inexpensive, allowing for large-scale production . The synthesis can be performed on a kilogram scale, making it suitable for widespread use .

Chemical Reactions Analysis

Types of Reactions

Nipamovir undergoes several types of chemical reactions, including:

Oxidation: The nitroimidazole group can undergo oxidation reactions.

Reduction: The nitro group can be reduced to an amine.

Substitution: The sulfanylbenzamide moiety can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include DMSO, PEG 300, and various organic solvents . The reaction conditions are typically mild, ensuring the stability of the nitroimidazole and sulfanylbenzamide groups.

Major Products Formed

The major products formed from the reactions of this compound include its reduced amine derivatives and substituted sulfanylbenzamide compounds .

Scientific Research Applications

Nipamovir has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying nitroimidazole prodrugs and their reactivity.

Biology: Investigated for its antiviral activity against HIV and other viruses.

Medicine: Potential therapeutic agent for treating HIV infections due to its low toxicity and high efficacy.

Industry: Used in the development of antiviral drugs and as a reference compound in pharmaceutical research.

Mechanism of Action

Nipamovir exerts its antiviral effects by interfering with the final maturation steps of the HIV virus . It disrupts zinc coordination in the viral protein nucleocapsid protein 7 (NCp7), which is essential for the virus’s replication and infectivity . This mechanism provides a high barrier for the virus to develop resistance .

Comparison with Similar Compounds

Similar Compounds

SAMT-247: Another nitroimidazole prodrug with comparable antiviral activity.

NS-1040: Similar in structure and function to Nipamovir, used in similar research applications.

Uniqueness of this compound

This compound stands out due to its low toxicity, high efficacy, and stability in blood, making it a promising candidate for further development as an antiviral drug . Its ability to disrupt zinc coordination in NCp7 provides a unique mechanism of action that is less likely to lead to viral resistance .

Properties

Molecular Formula |

C14H15N5O4S |

|---|---|

Molecular Weight |

349.37 g/mol |

IUPAC Name |

N-(3-amino-3-oxopropyl)-2-(3-methyl-5-nitroimidazol-4-yl)sulfanylbenzamide |

InChI |

InChI=1S/C14H15N5O4S/c1-18-8-17-12(19(22)23)14(18)24-10-5-3-2-4-9(10)13(21)16-7-6-11(15)20/h2-5,8H,6-7H2,1H3,(H2,15,20)(H,16,21) |

InChI Key |

VCFXTULPPKLMGT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC(=C1SC2=CC=CC=C2C(=O)NCCC(=O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;oxalic acid](/img/structure/B12369523.png)

![N-(1-adamantylmethyl)-1-[[4-(hydroxycarbamoyl)-3-methoxyphenyl]methyl]indole-5-carboxamide](/img/structure/B12369535.png)

![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate](/img/structure/B12369570.png)

![(1S,12S,14R)-9-methoxy-4-(trideuteriomethyl)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrochloride](/img/structure/B12369571.png)

![Acetic acid;(6'-acetyloxy-2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate](/img/structure/B12369607.png)